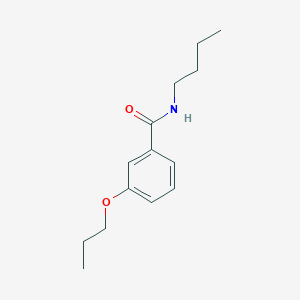![molecular formula C23H28N2O4 B268304 4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B268304.png)
4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-ethoxyethoxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the medical industry. This compound is commonly referred to as 'PEP005' and is a synthetic derivative of ingenol-3-angelate, which is a natural compound found in the sap of the plant Euphorbia peplus. PEP005 has been found to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments.
Wirkmechanismus
The mechanism of action of PEP005 involves the activation of protein kinase C (PKC) pathways. PKC is a family of enzymes that play a critical role in cell signaling and regulation. PEP005 activates PKC pathways, leading to the induction of cell death in cancer cells. Additionally, PEP005 has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
PEP005 has been found to have several biochemical and physiological effects. It has been shown to induce cell death in cancer cells by activating PKC pathways. Additionally, PEP005 has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. PEP005 has also been found to have anti-angiogenic properties, meaning that it can inhibit the growth of blood vessels that supply tumors with nutrients.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using PEP005 in lab experiments is that it has been extensively studied and has a well-understood mechanism of action. Additionally, PEP005 has been found to have anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new cancer treatments. However, one limitation of using PEP005 in lab experiments is that it can be difficult to synthesize and purify, making it expensive and time-consuming to work with.
Zukünftige Richtungen
There are several future directions for the study of PEP005. One area of research is the development of new cancer treatments that use PEP005 as a therapeutic agent. Additionally, there is potential for the development of new treatments for skin conditions such as psoriasis and eczema. Further research is needed to fully understand the mechanism of action of PEP005 and its potential applications in the medical industry.
Synthesemethoden
PEP005 is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method involves the use of several reagents and solvents, including pyridine, acetic anhydride, and ethyl ether. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
PEP005 has been extensively studied for its potential applications in the medical industry. It has been found to have anti-tumor properties, making it a promising candidate for the development of new cancer treatments. PEP005 has been shown to induce cell death in cancer cells by activating protein kinase C (PKC) pathways. Additionally, PEP005 has been found to have anti-inflammatory properties, making it a potential treatment for skin conditions such as psoriasis and eczema.
Eigenschaften
Molekularformel |
C23H28N2O4 |
|---|---|
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
4-(2-ethoxyethoxy)-N-[2-(piperidine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C23H28N2O4/c1-2-28-16-17-29-19-12-10-18(11-13-19)22(26)24-21-9-5-4-8-20(21)23(27)25-14-6-3-7-15-25/h4-5,8-13H,2-3,6-7,14-17H2,1H3,(H,24,26) |
InChI-Schlüssel |
UVPBQSSCKXTMJS-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Kanonische SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-{3-[(isopropylamino)carbonyl]phenyl}benzamide](/img/structure/B268223.png)
![2,4-dichloro-N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268226.png)
![N-{3-[(2-methoxyethyl)carbamoyl]phenyl}furan-2-carboxamide](/img/structure/B268228.png)


![2-(4-chlorophenoxy)-N-[3-(2-methoxyethoxy)phenyl]acetamide](/img/structure/B268236.png)

![3-isobutoxy-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B268238.png)
![3-isobutoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268239.png)
![1-[4-(allyloxy)benzoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B268242.png)
![4-fluoro-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268243.png)
![2-phenyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268244.png)